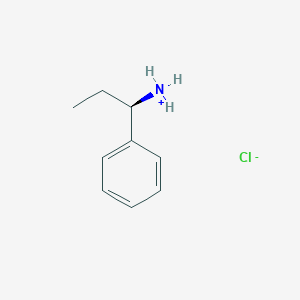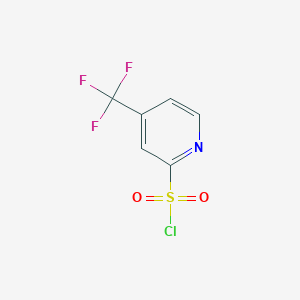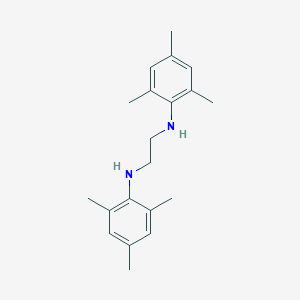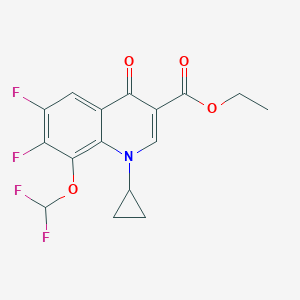
(R)-1-phenylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the alpha carbon of the amine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
Reduction of Nitriles: One common method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. For ®-1-phenylpropan-1-amine, the starting material could be ®-1-phenylpropanenitrile.
Reductive Amination: Another method is the reductive amination of phenylacetone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production often involves catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under high-pressure hydrogen gas to achieve the reduction of nitriles or imines to the desired amine.
化学反应分析
Types of Reactions
Oxidation: ®-1-phenylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced further to secondary or tertiary amines using appropriate reagents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated amine derivatives.
科学研究应用
®-1-phenylpropan-1-amine hydrochloride is utilized in several fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with biological receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-1-phenylpropan-1-amine hydrochloride: The enantiomer of ®-1-phenylpropan-1-amine, differing in the spatial arrangement around the chiral center.
Phenylethylamine: Lacks the additional carbon in the side chain, resulting in different pharmacological properties.
Amphetamine: A structurally similar compound with a methyl group on the alpha carbon, leading to distinct biological activities.
Uniqueness
®-1-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. This specificity is crucial in pharmaceutical applications where the desired therapeutic effect and reduced side effects are often enantiomer-dependent.
属性
IUPAC Name |
(1R)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679919 |
Source


|
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-33-8 |
Source


|
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)



![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)



